molecular formula C20H15ClFN3O2 B1611689 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine CAS No. 59468-89-2

1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine

Numéro de catalogue: B1611689
Numéro CAS: 59468-89-2
Poids moléculaire: 383.8 g/mol
Clé InChI: YEVFNJFFUSOLDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine is a chemical compound belonging to the benzodiazepine class.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .

Applications De Recherche Scientifique

Anxiolytic and Sedative Effects

Research has demonstrated that compounds within the imidazobenzodiazepine class, including 1-acetoxymethyl derivatives, possess anxiolytic properties. These effects are primarily mediated through modulation of GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) .

Neuropharmacological Studies

Studies have indicated that 1-acetoxymethyl-8-chloro derivatives may be effective in treating conditions such as anxiety disorders and insomnia. The compound's ability to cross the blood-brain barrier enhances its efficacy as a CNS depressant .

Potential in Treating Neurological Disorders

There is emerging evidence suggesting that this compound could have applications in treating neurological disorders such as epilepsy or seizures due to its GABAergic activity. Further research is needed to establish its efficacy and safety profile in these contexts .

Case Study 1: GABA_A Receptor Modulation

A study published in a pharmacological journal investigated the effects of 1-acetoxymethyl-8-chloro derivatives on GABA_A receptor subtypes. The results indicated that these compounds significantly increased GABA-induced currents, suggesting a strong agonistic effect on certain receptor subtypes .

Case Study 2: Efficacy in Animal Models

In preclinical trials using rodent models of anxiety, administration of 1-acetoxymethyl-8-chloro compounds resulted in reduced anxiety-like behavior as measured by elevated plus-maze and open field tests. These findings support the potential use of this compound in clinical settings for anxiety management .

Mécanisme D'action

The mechanism of action of 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine is unique due to its specific acetoxymethyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural modification can lead to differences in potency, duration of action, and side effect profile compared to similar compounds .

Activité Biologique

1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine is a compound belonging to the class of imidazo[1,5-a][1,4]benzodiazepines, which are known for their biological activity primarily associated with the modulation of GABA_A receptors. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H15ClFN3O3
  • Molecular Weight : 399.807 g/mol
  • CAS Number : 59468-88-1

Imidazo[1,5-a][1,4]benzodiazepines primarily exert their effects through the enhancement of GABA_A receptor activity. The binding of these compounds to the benzodiazepine site on GABA_A receptors increases the frequency of chloride channel opening events, leading to hyperpolarization of neurons and resultant anxiolytic, sedative, and muscle relaxant effects.

Pharmacological Effects

This compound exhibits several pharmacological properties:

  • Anxiolytic Activity : Demonstrated efficacy in reducing anxiety in animal models.
  • Sedative Effects : Induces sedation and has been shown to improve sleep duration.
  • Muscle Relaxant Properties : Exhibits muscle relaxant effects in various preclinical studies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticSignificant reduction in anxiety-like behaviors
SedativeIncreased sleep duration in rodent models
Muscle RelaxantDecreased muscle tone in animal studies
GABA_A ModulationEnhanced GABA_A receptor activity

Case Studies

Several studies have highlighted the biological activity of related compounds within the imidazo[1,5-a][1,4]benzodiazepine class:

  • Study on CNS Activity : A study reported that derivatives of imidazo[1,5-a][1,4]benzodiazepines showed varying degrees of CNS activity. The study emphasized the importance of structural modifications on pharmacological profiles .
  • Clinical Implications : In a clinical setting, another research indicated that these compounds could serve as potential therapeutic agents for anxiety disorders and insomnia due to their rapid onset of action and favorable safety profile .
  • Comparative Analysis : A comparative analysis between traditional benzodiazepines and newer derivatives like this compound revealed enhanced efficacy with reduced side effects such as dependency and tolerance .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to assign proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. Compare spectral data with literature values for structurally related benzodiazepines, such as midazolam derivatives .

Q. What experimental approaches are recommended for determining aqueous solubility under physiological conditions?

  • Methodological Answer : Employ the shake-flask method with HPLC-UV quantification. Prepare saturated solutions in phosphate-buffered saline (PBS, pH 7.4) and simulate gastrointestinal conditions (e.g., pH 1.2–6.8). Centrifuge samples to separate undissolved compound, then quantify dissolved analyte via HPLC with a C18 column and UV detection at λ = 254 nm. Intrinsic solubility can be extrapolated using the Henderson-Hasselbalch equation, accounting for ionization constants (pKa) derived from potentiometric titration .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

  • Methodological Answer : Conduct radioligand binding assays using rat cortical membranes to evaluate affinity for central benzodiazepine receptors (CBR). Use [³H]flumazenil as a competitive ligand and compare IC₅₀ values with reference agonists (e.g., diazepam). Pair this with functional assays measuring chloride influx in cerebrocortical synaptoneurosomes to assess GABAₐ receptor modulation. Include positive controls (e.g., midazolam) to validate assay sensitivity .

Advanced Research Questions

Q. How should researchers design studies to resolve contradictions in metabolic stability data between in vitro and in vivo models?

  • Methodological Answer : Perform parallel in vitro (rat/human liver microsomes or hepatocytes) and in vivo (rat pharmacokinetic) studies. For in vitro assays, incubate the compound with NADPH-fortified microsomes and track depletion over time using LC-MS. In vivo, administer the compound intravenously (2–5 mg/kg) and collect plasma/bile samples for metabolite profiling. Discrepancies may arise from extrahepatic metabolism (e.g., esterase-mediated hydrolysis of the acetoxymethyl group) or species-specific cytochrome P450 activity. Use chemical inhibitors (e.g., β-NAD for esterases) to isolate pathways .

Q. What computational strategies are effective for predicting receptor-ligand interactions and guiding SAR?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using a cryo-EM-derived GABAₐ receptor structure (PDB: 6X3T) to identify key binding residues. Follow with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze hydrogen bonding, hydrophobic contacts, and binding free energies (MM-PBSA). Validate predictions by synthesizing analogs with targeted substitutions (e.g., fluorophenyl modifications) and testing affinity .

Q. How can impurity profiling be optimized for this compound during synthesis?

  • Methodological Answer : Employ orthogonal analytical techniques:

  • HPLC-DAD : Use a C18 column (4.6 × 150 mm, 3.5 µm) with gradient elution (acetonitrile/0.1% formic acid) to separate impurities. Monitor at 220 nm and 280 nm.
  • LC-MS/MS : Identify impurities via high-resolution MS (Q-TOF) and compare fragmentation patterns with reference standards (e.g., EP-certified impurities for midazolam derivatives).
  • Stress Testing : Expose the compound to hydrolytic (acid/alkaline), oxidative (H₂O₂), and thermal conditions to force degradation and identify labile sites .

Q. What experimental considerations are critical for studying the compound’s effects on ion channel function?

  • Methodological Answer : Use patch-clamp electrophysiology on recombinant GABAₐ receptors (α₁β₂γ₂L subtypes expressed in HEK293 cells). Apply the compound at varying concentrations (1 nM–10 µM) and measure chloride current potentiation. Include negative controls (e.g., flumazenil for competitive antagonism) and normalize responses to GABA EC₂₀. Account for voltage-dependent effects by clamping membrane potential at −60 mV .

Q. Methodological Notes

  • Synthetic Routes : For lab-scale synthesis, adapt protocols from midazolam analogs by substituting the methyl group with acetoxymethyl via nucleophilic acyl substitution. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .
  • Data Analysis : Use nonlinear regression (GraphPad Prism) for dose-response curves and one-way ANOVA with post-hoc tests for group comparisons. Report mean ± SEM and significance thresholds (e.g., *p < 0.05) .

Propriétés

IUPAC Name

[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2/c1-12(26)27-11-19-23-9-14-10-24-20(15-4-2-3-5-17(15)22)16-8-13(21)6-7-18(16)25(14)19/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVFNJFFUSOLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574279
Record name [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59468-89-2
Record name [8-Chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine
1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine
1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine
1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine
1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine
1-Acetoxymethyl-8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.